molecular formula C11H10N2O2 B11793732 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole

Cat. No.: B11793732
M. Wt: 202.21 g/mol
InChI Key: INADRVDXFTWOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents such as ethylene glycol under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The final step involves coupling the dihydrobenzo[b][1,4]dioxin moiety with the pyrazole ring, often using palladium-catalyzed cross-coupling reactions under inert atmosphere conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active derivatives.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)-1H-pyrazole
  • 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole
  • 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-triazole

Uniqueness

Compared to similar compounds, 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole offers a unique combination of structural features that can enhance its reactivity and interaction with biological targets

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole

InChI

InChI=1S/C11H10N2O2/c1-2-10-11(15-4-3-14-10)5-8(1)9-6-12-13-7-9/h1-2,5-7H,3-4H2,(H,12,13)

InChI Key

INADRVDXFTWOAD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CNN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.